molecular formula C₂₁H₂₅N₃O₆ B1145057 Mirtazapine L-Tartaric Acid CAS No. 1705597-66-5

Mirtazapine L-Tartaric Acid

カタログ番号: B1145057
CAS番号: 1705597-66-5
分子量: 415.44
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mirtazapine L-Tartaric Acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₅N₃O₆ and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Mirtazapine functions primarily as a presynaptic alpha-2 adrenergic antagonist, enhancing noradrenergic and serotonergic neurotransmission. It acts on multiple serotonin receptors, specifically as an antagonist at 5-HT2 and 5-HT3 receptors while indirectly increasing 5-HT1A transmission. This unique mechanism contributes to its rapid onset of action and favorable side effect profile compared to traditional antidepressants .

Major Depressive Disorder

Mirtazapine is primarily indicated for treating major depressive disorder. It has shown efficacy in clinical trials involving thousands of patients, demonstrating significant improvement in depressive symptoms compared to placebo .

Off-Label Uses

Mirtazapine is also used off-label for several conditions:

  • Insomnia : Due to its sedative effects, it is often prescribed for patients with depression-related sleep disturbances.
  • Anxiety Disorders : It has been found effective in treating generalized anxiety disorder and post-traumatic stress disorder.
  • Appetite Stimulation : Mirtazapine is used to enhance appetite in patients with anorexia nervosa or those undergoing cancer treatment .

Case Studies

  • HIV Patients : A case series reported that mirtazapine improved cognitive function in HIV-infected patients diagnosed with progressive multifocal leukoencephalopathy when combined with antiretroviral therapy .
  • Methamphetamine Use Disorder : A randomized controlled trial indicated that mirtazapine reduced methamphetamine use and associated high-risk behaviors .

Comparative Efficacy

In comparative studies against other antidepressants such as selective serotonin reuptake inhibitors (SSRIs), mirtazapine has demonstrated comparable efficacy with a unique tolerability profile. It is particularly beneficial for patients who experience insomnia or have low body mass index due to its appetite-stimulating properties .

Efficacy Table

Condition Efficacy Level Notes
Major Depressive DisorderHighSuperior to placebo; comparable to tricyclics
InsomniaModerateEffective in improving sleep quality
Anxiety DisordersModerateUseful in managing symptoms of anxiety
Anorexia NervosaModerateImproves appetite and weight gain
Methamphetamine Use DisorderHighReduces usage and high-risk behaviors

Safety Profile

Mirtazapine is generally well-tolerated; however, common side effects include somnolence, increased appetite, and weight gain. Unlike many other antidepressants, it does not commonly cause sexual dysfunction or significant cardiovascular issues at therapeutic doses .

Side Effects Table

Side Effect Frequency
SomnolenceCommon
Weight GainCommon
Dry MouthModerate
DizzinessModerate
Sexual DysfunctionRare

特性

CAS番号

1705597-66-5

分子式

C₂₁H₂₅N₃O₆

分子量

415.44

同義語

1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine (2R,3R)-2,3-Dihydroxybutanedioate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。